Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 1-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro-6-(1-methylpropyl)-
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Overview
Description
6-(BUTAN-2-YL)-1-(3,4-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the diazino[4,5-d]pyrimidine family This compound is characterized by its unique structure, which includes a butan-2-yl group and a 3,4-dimethylphenyl group attached to a diazino[4,5-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(BUTAN-2-YL)-1-(3,4-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include alkyl halides, organometallic reagents, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-(BUTAN-2-YL)-1-(3,4-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, organometallic reagents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(BUTAN-2-YL)-1-(3,4-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 6-(BUTAN-2-YL)-1-(3,4-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the ring system.
Pyrimido[5,4-d]pyrimidines: Another class of compounds with a similar bicyclic structure but different ring fusion patterns.
Uniqueness
6-(BUTAN-2-YL)-1-(3,4-DIMETHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a butan-2-yl group and a 3,4-dimethylphenyl group makes it a valuable compound for various applications.
Properties
Molecular Formula |
C18H24N4O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
6-butan-2-yl-1-(3,4-dimethylphenyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H24N4O2/c1-5-13(4)21-9-15-16(19-10-21)22(18(24)20-17(15)23)14-7-6-11(2)12(3)8-14/h6-8,13,19H,5,9-10H2,1-4H3,(H,20,23,24) |
InChI Key |
PZQIKFDEAYWALN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CC2=C(NC1)N(C(=O)NC2=O)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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